molecular formula C14H12F3N3O5 B15295403 (6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Numéro de catalogue: B15295403
Poids moléculaire: 359.26 g/mol
Clé InChI: ACVGNGZYVUICAG-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a nitroimidazooxazine derivative structurally related to the clinical antitubercular drug pretomanid (PA-824). While PA-824 features a 2-nitro group on the imidazole ring, this compound is its 3-nitro positional isomer . The nitroimidazooxazine class is notable for its bioreductive activation under hypoxic conditions, a mechanism critical for targeting latent Mycobacterium tuberculosis infections. The 3-nitro isomer was synthesized to explore the impact of nitro group positioning on antimycobacterial activity, pharmacokinetics, and safety . Despite structural similarities to PA-824, the 3-nitro variant exhibits distinct pharmacological properties, underscoring the importance of nitro group orientation in drug design .

Propriétés

Formule moléculaire

C14H12F3N3O5

Poids moléculaire

359.26 g/mol

Nom IUPAC

(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-6-19-12(20(21)22)5-18-13(19)24-8-11/h1-5,11H,6-8H2/t11-/m0/s1

Clé InChI

ACVGNGZYVUICAG-NSHDSACASA-N

SMILES isomérique

C1[C@@H](COC2=NC=C(N21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F

SMILES canonique

C1C(COC2=NC=C(N21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F

Origine du produit

United States

Méthodes De Préparation

Cyclization Strategies

The bicyclic core is constructed via acid- or base-mediated cyclization of appropriately substituted precursors. A representative method involves:

  • Starting Material : 4-Nitro-1H-imidazole-2-carboxylic acid (12 ) undergoes nitration with concentrated H2SO4/HNO3 to yield 4,5-dinitroimidazole derivatives.
  • Alkylation : Reaction with bromoacetaldehyde diethyl acetal under basic conditions (K2CO3/Cs2CO3) forms intermediate 14 .
  • Cyclization : Treatment with 2 M HCl in 1,4-dioxane at 120°C (microwave-assisted) closes the oxazine ring, yielding the imidazo[2,1-b]oxazine core (16 ).

Key Optimization : Microwave irradiation reduces reaction times from 24 hours to 20 minutes while improving yields (45–78%).

Introduction of the Nitro Group

Regioselective Nitration

Nitration at position 3 is achieved using mixed acid (H2SO4/HNO3) under controlled temperatures (0–5°C). The reaction’s regioselectivity is governed by electron-donating/withdrawing effects of adjacent substituents:

  • Nitration of intermediate 16 proceeds at position 3 due to the oxazine ring’s electron-deficient nature.
  • Yield : 60–75% after recrystallization from acetonitrile/methanol.

Stereoselective Installation of the Chiral Side Chain

Asymmetric Synthesis of the C6 Center

The S-configuration at C6 is introduced via chiral auxiliaries or catalytic asymmetric methods:

  • Sharpless Epoxidation : Racemic allylic alcohol 9 is treated with titanium(IV) isopropoxide and diethyl tartrate to generate epoxy alcohol 11 with >90% enantiomeric excess (ee).
  • Protection and Alkylation :
    • Epoxy alcohol 11 is protected as a tert-butyldimethylsilyl (TBDMS) ether (13 ).
    • Alkylation with 2-bromo-4-nitroimidazole (129 ) in DMF/Cs2CO3 installs the imidazole moiety while retaining stereochemistry.

Side Chain Coupling

The [[4-(trifluoromethoxy)phenyl]methoxy] group is introduced via nucleophilic substitution:

  • Iodination : Alcohol 127 is converted to iodide 128 using PPh3/I2.
  • Mitsunobu Reaction : Reaction with 4-(trifluoromethoxy)benzyl alcohol under DEAD/PPh3 conditions affords the desired ether linkage.
  • Deprotection : TBAF-mediated cleavage of the TBDMS group yields the final product with >98% ee.

Critical Data :

Step Reagents/Conditions Yield (%) ee (%)
Epoxidation Ti(OiPr)4, diethyl tartrate 85 92
Alkylation Cs2CO3, DMF, 80°C 72 90
Mitsunobu Reaction DEAD, PPh3, THF 68 98

Final Assembly and Purification

Ring Closure and Functionalization

The fully substituted intermediate undergoes base-mediated cyclization (NaH, THF) to form the imidazooxazine ring. Final purification via column chromatography (SiO2, EtOAc/hexane) and recrystallization (ACN/MeOH) ensures >99% purity.

Analytical Characterization

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H2O).
  • NMR : 1H NMR (400 MHz, CDCl3) δ 8.02 (s, 1H, imidazole-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, OCH2), 4.85 (m, 1H, C6-H), 4.20–3.90 (m, 4H, oxazine-H).
  • MS : [M+H]+ = 408.1 (calc. 408.09).

Challenges and Mitigation Strategies

  • Nitro Group Instability :

    • Avoid prolonged exposure to reducing agents or high temperatures.
    • Use stabilizing solvents (e.g., acetonitrile) during nitration.
  • Stereochemical Integrity :

    • Employ chiral chromatography to resolve racemic mixtures when ee <90%.
  • Low Yields in Cyclization :

    • Microwave-assisted conditions enhance reaction efficiency.

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Overall Yield (%)
A Late-stage nitration avoids side reactions Requires harsh nitration conditions 28–35
B Early nitration simplifies purification Risk of nitro group degradation 22–30

Analyse Des Réactions Chimiques

Chemical Transformations

The compound undergoes diverse chemical reactions due to its functional groups:

Nitro Group Reactions

  • Reduction : The nitro group (N+[O-]) can be reduced to an amine (NH₂) using reagents like hydrogen (H₂) with palladium catalysts or sodium borohydride (NaBH₄) .

  • Oxidation : Oxidation with strong oxidizing agents (e.g., KMnO₄) may convert the nitro group to a nitroso (NO) or further oxidized species, though stability under such conditions is limited.

Substitution Reactions

  • Methoxy Bridge Substitution : The trifluoromethoxyphenyl-methoxy group may undergo nucleophilic substitution (e.g., with Grignard reagents or amines) under alkaline conditions .

  • Ring Substitution : The imidazo[2,1-b]oxazine ring system is prone to electrophilic substitution at positions adjacent to the nitro group, but steric hindrance and electronic effects may limit reactivity .

Table 2: Reaction Pathways and Functional Group Reactivity

Functional GroupReaction TypeTypical Reagents
Nitro (-NO₂)ReductionH₂/Pd, NaBH₄
Methoxy (-OCH₂-)SubstitutionGrignard reagents, NH₃
Oxazine RingElectrophilic SubstitutionFriedel-Crafts catalysts

Mechanisms of Action

The compound’s bioactivity stems from its nitro group’s metabolic activation in pathogens:

  • Redox Cycling : In anaerobic pathogens (e.g., Leishmania), the nitro group undergoes reduction to form reactive nitrogen species (RNS), which damage DNA and disrupt cellular processes .

  • Electrophilic Attack : The trifluoromethoxyphenyl moiety enhances lipophilicity, facilitating cellular uptake and interaction with target enzymes (e.g., topoisomerases) .

Industrial and Research Implications

  • Scalability : Continuous flow reactors are employed for large-scale synthesis to improve yield and purity.

  • Stability : The compound exhibits moderate stability under standard conditions but decomposes under extreme pH or temperature.

  • Future Directions : Research focuses on optimizing substitution patterns and exploring prodrug derivatives to enhance bioavailability .

Applications De Recherche Scientifique

(6S)-6,7-Dihydro-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mécanisme D'action

The mechanism of action of (6S)-6,7-Dihydro-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The nitro group and the trifluoromethoxyphenyl group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The nitroimidazooxazine and nitroimidazole classes include several compounds with structural and functional similarities. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Structural Differences Key Pharmacological Properties Clinical Status/Findings
PA-824 (Pretomanid) 2-nitro group on imidazole; benzyloxy linker at C6 - MIC: 0.015–0.03 µg/mL (Mtb H37Rv)
- Efficacy: 99% bacterial reduction in murine chronic TB model
- Oral bioavailability: 47% (monkeys)
Approved for multidrug-resistant TB (2019); Phase II/III trials for combinations
3-nitro isomer (User’s Compound) 3-nitro group on imidazole (vs. 2-nitro in PA-824) - Reduced aerobic activity compared to PA-824
- MIC: ~10-fold higher than PA-824
- Limited in vivo efficacy in murine models
Preclinical studies only; not advanced due to inferior potency
OPC-67683 (Delamanid) 6-nitroimidazooxazole core; phenoxy-piperidine tail - MIC: 0.006–0.024 µg/mL (Mtb)
- Efficacy: 95% bacterial reduction in chronic murine model
- Half-life: 30–38 hours (humans)
Approved for MDR-TB (2014); hepatotoxicity concerns
DNDI-8219 Phenoxy linker at C6 (vs. benzyloxy in PA-824); R-configuration at C6 - MIC: 0.07 µM (Leishmania donovani)
- 98% parasite inhibition in visceral leishmaniasis models
- Improved solubility vs. PA-824
Phase II for visceral leishmaniasis
TBA-354 Pyridin-3-yl-methoxy substituent; retains 2-nitro group - MIC: 0.003 µg/mL (Mtb)
- Superior in vivo efficacy vs. PA-824 in acute infection models
- High metabolic stability
Discontinued in Phase II due to toxicity

Key Structure-Activity Relationships (SAR)

Nitro Group Position: The 2-nitro configuration in PA-824 and Delamanid is critical for aerobic and hypoxic activity. Substitution at the 2-nitro position enhances stability under oxidative conditions, a feature absent in the 3-nitro analogue .

Linker Modifications: Replacing the benzyloxy linker (PA-824) with carbamate or urea groups improves aqueous solubility and reduces lipophilicity, mitigating oxidative metabolism issues . DNDI-8219’s phenoxy linker enhances solubility while maintaining efficacy against Leishmania .

Stereochemistry :

  • The (6S)-configuration in PA-824 is essential for optimal binding to the nitroreductase enzyme. The (6R)-configured DNDI-8219 retains activity against Leishmania but shows species-specific target interactions .

Q & A

Q. What solid-state characterization techniques reveal polymorphic forms?

  • Methodological Answer :
  • Powder X-ray diffraction (PXRD) : Identifies crystalline phases.
  • Dynamic vapor sorption (DVS) : Assesses hygroscopicity-induced phase changes.
  • Solid-state NMR : Probes molecular mobility and hydrogen bonding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.